(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiadiazolo[3,2-a]pyrimidin family This compound is characterized by its unique structure, which includes a heptyl chain, an imino group, and a methylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include heptyl amine, 3-methylbenzaldehyde, and thiadiazolo[3,2-a]pyrimidin derivatives. The synthesis process may involve:
Condensation Reaction: The initial step involves the condensation of heptyl amine with 3-methylbenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a thiadiazolo[3,2-a]pyrimidin derivative under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide; often in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(6Z)-2-heptyl-5-imino-6-benzylidene-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Similar structure but lacks the methyl group on the benzylidene moiety.
(6Z)-2-heptyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Similar structure with the methyl group in a different position.
Uniqueness
The presence of the 3-methylbenzylidene moiety in (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE imparts unique chemical and biological properties, making it distinct from its analogs
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6Z)-2-heptyl-5-imino-6-[(3-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H24N4OS/c1-3-4-5-6-7-11-17-23-24-18(21)16(19(25)22-20(24)26-17)13-15-10-8-9-14(2)12-15/h8-10,12-13,21H,3-7,11H2,1-2H3/b16-13-,21-18? |
InChI Key |
QLQDJVLFOPQVNM-IGLFKNPDSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=CC(=C3)C)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)C)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC(=C3)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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